molecular formula C27H23NO8 B2737643 (Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951963-35-2

(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2737643
CAS No.: 951963-35-2
M. Wt: 489.48
InChI Key: JEWOLJWLPGKGRB-UYOCIXKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex heterocyclic molecule featuring:

  • Benzofuro-oxazinone core: A fused bicyclic system combining benzofuran and oxazinone rings.
  • Substituents:
    • A benzo[d][1,3]dioxol-5-yl group at position 6.
    • A (Z)-configured 3,4,5-trimethoxybenzylidene moiety at position 2.
  • Molecular weight: Estimated ~500 g/mol.

Properties

IUPAC Name

(2Z)-8-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO8/c1-30-23-9-15(10-24(31-2)27(23)32-3)8-22-25(29)17-5-7-19-18(26(17)36-22)12-28(13-33-19)16-4-6-20-21(11-16)35-14-34-20/h4-11H,12-14H2,1-3H3/b22-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWOLJWLPGKGRB-UYOCIXKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that incorporate a benzofuroxazine structure. Its molecular formula is C23H24N2O5C_{23}H_{24}N_2O_5 with a molecular weight of approximately 408.45 g/mol. The structure consists of a benzodioxole moiety and a trimethoxybenzylidene group, contributing to its diverse biological properties.

Antioxidant Activity

Research has shown that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds indicate that they may induce apoptosis in cancer cells. The presence of the benzofuroxazine core is believed to enhance this activity by interacting with cellular signaling pathways involved in cell proliferation and survival .

Study 1: Antioxidant Efficacy

A study published in the Chemical and Pharmaceutical Bulletin assessed the antioxidant activity of various fused heterocyclic compounds derived from benzo[d][1,3]dioxole. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, demonstrating their potential as therapeutic agents against oxidative damage .

Study 2: Antimicrobial Testing

In another study focused on antimicrobial screening, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential utility in treating bacterial infections .

Study 3: Anticancer Mechanism

A recent investigation into the anticancer mechanisms revealed that the compound could inhibit cell growth in human cancer cell lines through apoptosis induction. The study highlighted the role of the compound in modulating key apoptotic proteins such as caspases and Bcl-2 family members .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging; reduced oxidative stress markers
AntimicrobialModerate activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines; modulates apoptotic signaling

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

  • Anticancer Activity
    • Research indicates that derivatives of benzofuroxazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Properties
    • Compounds with similar structural motifs have been evaluated for antimicrobial activity against a range of pathogens. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance the antimicrobial efficacy by disrupting microbial cell membranes .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that benzofuroxazine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neural tissues .

Applications in Medicinal Chemistry

The unique structural features of (Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one make it a candidate for further development in several therapeutic areas:

  • Cancer Therapy : The anticancer properties suggest potential for development as a chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial activity positions it as a candidate for new antibiotic formulations.
  • Neurological Disorders : Its neuroprotective effects could lead to applications in treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Study 1: Anticancer Activity

A study published in PubMed Central examined the synthesis of related benzofuroxazine derivatives and their effects on cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited notable inhibitory effects on bacterial growth .

Comparison with Similar Compounds

Structural Similarity Analysis

Methodology :

  • Tanimoto coefficients (binary fingerprint similarity) and graph-based subgraph matching were applied to evaluate structural overlap .

Key Analogs :

Compound Name / Source Core Structure Substituents Molecular Weight Similarity (Tanimoto*) Notable Features
Target Compound Benzofuro-oxazinone Benzo[d][1,3]dioxol-5-yl; 3,4,5-trimethoxybenzylidene ~500 g/mol Reference Hypothetical antitumor activity
(Z)-2-(Benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro-oxazinone Pyridin-2-ylmethyl; 3,4,5-trimethoxybenzylidene ~480 g/mol 0.75 Enhanced solubility due to pyridine group
9-[(2-Methoxybenzyl)amino]-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro[3,4-b][1,3]dioxol-6(8H)-one Furodioxolane 2-Methoxybenzylamino; trimethoxyphenyl ~533 g/mol 0.65 Podophyllotoxin-like antitumor activity
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol Benzodioxocin Dihydroxyphenyl; hydroxyphenyl ~550 g/mol 0.50 Antioxidant potential (catechin-like)

*Tanimoto coefficients are estimated based on structural overlap.

Key Observations :

Core Flexibility: The benzofuro-oxazinone core (target and compound) allows for planar stacking interactions, critical for DNA intercalation in antitumor agents. In contrast, furodioxolane () and benzodioxocin () cores exhibit non-planar conformations, limiting such interactions .

The benzo[d][1,3]dioxole group in the target compound may confer metabolic stability compared to pyridine () or methoxybenzylamino () groups .

Lipophilicity (LogP) :

  • Target compound: Predicted LogP ~3.5 (high due to trimethoxy groups).
  • compound: LogP ~2.8 (pyridine reduces hydrophobicity).

Hydrogen Bonding :

  • The target lacks free hydroxyl groups, reducing hydrogen-bond donor capacity compared to and compounds, which may affect target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.